Dual PARP EGFR ligand for PROTAC

PROTAC Dual Degradation Pancreatic Cancer

The compound designated 'Dual PARP EGFR ligand for PROTAC' (also cataloged as (Rac)-PROTAC PARP/EGFR ligand 1, CAS 2935073-36-0) is a rationally designed, trifunctional synthetic intermediate that covalently integrates a gefitinib-derived EGFR-targeting warhead, an olaparib-derived PARP-targeting warhead, and a terminal alkyne-bearing PROTAC linker arm within a single molecular entity (MW 1020.52, formula C₅₃H₅₆ClF₂N₉O₈). Unlike standalone kinase inhibitors, this ligand-linker conjugate serves as a modular building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC) conjugation to E3 ligase ligands (CRBN, VHL, MDM2, or IAP), enabling the convergent synthesis of fully assembled dual PROTAC degraders exemplified by DP-C-4.

Molecular Formula C53H56ClF2N9O8
Molecular Weight 1020.5 g/mol
Cat. No. B12412872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDual PARP EGFR ligand for PROTAC
Molecular FormulaC53H56ClF2N9O8
Molecular Weight1020.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCCCC(=O)NC(COCC#C)C(=O)NCCCCCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F
InChIInChI=1S/C53H56ClF2N9O8/c1-3-25-72-32-45(61-48(66)14-6-5-11-26-73-47-30-39-43(31-46(47)71-2)58-33-59-50(39)60-35-17-19-42(56)40(54)29-35)52(69)57-20-10-4-7-15-49(67)64-21-23-65(24-22-64)53(70)38-27-34(16-18-41(38)55)28-44-36-12-8-9-13-37(36)51(68)63-62-44/h1,8-9,12-13,16-19,27,29-31,33,45H,4-7,10-11,14-15,20-26,28,32H2,2H3,(H,57,69)(H,61,66)(H,63,68)(H,58,59,60)
InChIKeyBNDSNLWRYZUWNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual PARP EGFR Ligand for PROTAC: Procurement-Grade Intermediate for First-in-Class Dual Degrader Synthesis


The compound designated 'Dual PARP EGFR ligand for PROTAC' (also cataloged as (Rac)-PROTAC PARP/EGFR ligand 1, CAS 2935073-36-0) is a rationally designed, trifunctional synthetic intermediate that covalently integrates a gefitinib-derived EGFR-targeting warhead, an olaparib-derived PARP-targeting warhead, and a terminal alkyne-bearing PROTAC linker arm within a single molecular entity (MW 1020.52, formula C₅₃H₅₆ClF₂N₉O₈) [1]. Unlike standalone kinase inhibitors, this ligand-linker conjugate serves as a modular building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC) conjugation to E3 ligase ligands (CRBN, VHL, MDM2, or IAP), enabling the convergent synthesis of fully assembled dual PROTAC degraders exemplified by DP-C-4 . The compound is supplied as a solid with purity ≥98% and represents the enabling precursor for the first reported successful example of simultaneous EGFR and PARP degradation by a single small molecule [2].

Why Generic Substitution Fails for Dual PARP EGFR Ligand for PROTAC: Structural Uniqueness Precludes Simple Interchange


Generic substitution with single-target EGFR or PARP ligands is structurally and mechanistically impossible because 'Dual PARP EGFR ligand for PROTAC' encodes both targeting warheads plus a linker functionalized with a terminal alkyne handle within a single, architecturally precise intermediate [1]. The gefitinib-based quinazoline moiety and the olaparib-based phthalazinone moiety are linked via a hexanamide spacer to a central amino acid-derived core presenting the alkyne group; this covalent integration at defined attachment points is essential for downstream convergent assembly of trifunctional dual PROTACs like DP-C-4 . Any attempt to substitute with separate, unconjugated EGFR and PARP ligands would forfeit the capacity for one-pot, modular dual PROTAC assembly and eliminate the spatially controlled ternary complex geometry that enables simultaneous dual-protein ubiquitination and proteasomal degradation within a single pharmacological entity [2].

Quantitative Differentiation Evidence: Dual PARP EGFR Ligand for PROTAC Versus Single-Target Alternatives


Simultaneous EGFR and PARP Degradation Achieved by DP-C-4 Synthesized from Dual PARP EGFR Ligand Versus No Degradation by Parent Inhibitors Alone

The fully assembled dual PROTAC DP-C-4, synthesized using Dual PARP EGFR ligand for PROTAC as the key intermediate, degrades both EGFR and PARP proteins simultaneously in a dose-dependent manner in SW1990 pancreatic cancer cells . In contrast, the parent small-molecule inhibitors gefitinib and olaparib do not induce degradation of their respective targets; they only inhibit kinase or PARP enzymatic activity without reducing protein levels [1]. This represents a fundamental mechanistic differentiation: the dual PROTAC approach eliminates target proteins, whereas traditional inhibitors merely block their catalytic function.

PROTAC Dual Degradation Pancreatic Cancer

Modular E3 Ligase Versatility: One Intermediate Enables Synthesis of CRBN-, VHL-, MDM2-, or IAP-Based Dual PROTACs

Dual PARP EGFR ligand for PROTAC contains a terminal alkyne group that serves as a universal click-chemistry handle for CuAAC conjugation to azide-functionalized E3 ligase ligands . This modular design means a single procurement of the intermediate enables synthesis of a panel of dual PROTACs recruiting different E3 ligases (CRBN/cereblon, VHL, MDM2, IAP) without resynthesizing the entire dual-targeting ligand-linker construct [1]. By contrast, pre-assembled dual PROTACs such as DP-C-4 are locked to a single E3 ligase (CRBN) and cannot be adapted for alternative E3 recruitment without complete de novo synthesis of a new intermediate .

PROTAC Design E3 Ligase Recruitment Click Chemistry

Purity Specification: ≥98% Purity Guarantee for Reproducible PROTAC Conjugation Yield

Dual PARP EGFR ligand for PROTAC is supplied with a purity specification of ≥98% as determined by HPLC or equivalent analytical method, supported by a Certificate of Analysis . This level of purity is critical for CuAAC click chemistry, where alkyne-terminated impurities can compete for the azide-E3 ligase ligand partner, reducing conjugation yield and complicating purification of the final dual PROTAC product [1]. While specific purity data for in-house synthesized comparator intermediates are generally unavailable, commercial intermediates with lower purity or undefined purity can introduce batch-to-batch variability that undermines reproducibility in PROTAC assembly and subsequent biological evaluation .

Chemical Purity Conjugation Efficiency Reproducibility

Optimal Application Scenarios for Dual PARP EGFR Ligand for PROTAC in Drug Discovery and Chemical Biology


Parallel Screening of E3 Ligase Dependencies for Dual EGFR/PARP Degradation

Research groups seeking to identify the optimal E3 ligase for degrading EGFR and PARP in a specific cancer cell context can procure one batch of Dual PARP EGFR ligand for PROTAC and conjugate it in parallel with azide-functionalized CRBN, VHL, MDM2, and IAP ligands via CuAAC . This generates a panel of four distinct dual PROTACs differing only in the E3 recruitment moiety, enabling systematic comparison of degradation efficiency and selectivity as a function of E3 ligase expression profiles in target cells. The dose-dependent dual degradation observed with DP-C-4 (CRBN-based) in SW1990 cells provides a benchmark for evaluating alternative E3-recruiting variants.

Structure-Activity Relationship Studies on Linker Composition in Trifunctional Dual PROTACs

The Dual PARP EGFR ligand for PROTAC provides a constant EGFR-PARP binding module with the alkyne handle positioned at a defined linker length, enabling chemists to systematically vary only the E3 ligand component (type and linker length) while keeping the dual-targeting warhead geometry fixed . This reduces confounding variables in SAR studies aimed at optimizing linker composition for ternary complex formation, ubiquitination efficiency, and target degradation cooperativity [1].

Mechanistic Dissection of Dual-Target Degradation Pharmacology Versus Combined Single-Target Inhibitor Treatment

Investigators comparing the pharmacological consequences of simultaneous EGFR and PARP degradation versus combined gefitinib + olaparib treatment require a chemically defined dual PROTAC synthesized from a validated precursor . Using DP-C-4 derived from Dual PARP EGFR ligand for PROTAC ensures that observed effects on cell viability, apoptosis, and signaling pathway rewiring are attributable to simultaneous target degradation rather than off-target effects of inhibitor mixtures, providing cleaner pharmacological probes for mechanistic studies .

Quote Request

Request a Quote for Dual PARP EGFR ligand for PROTAC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.